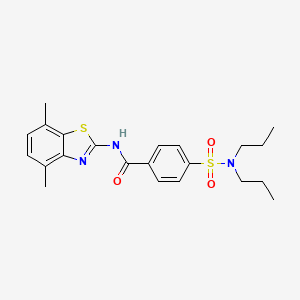![molecular formula C20H14ClN3O2S B2362203 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-08-6](/img/structure/B2362203.png)
5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and a phenyl ring attached to a thiazolo[5,4-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the phosphoinositide 3-kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3K by this compound affects various biochemical pathways. PI3K is a part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation due to its interaction with PI3K . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound 5-Chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling . The compound’s interaction with PI3K suggests it may also interact with other enzymes, proteins, and biomolecules involved in cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with PI3K . By inhibiting PI3K, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to PI3K . The compound’s N-heterocyclic core is directly involved in this binding, forming key hydrogen bond interactions with the enzyme . This binding can lead to enzyme inhibition, potentially altering gene expression and other cellular processes .
Metabolic Pathways
Given its interaction with PI3K, it may be involved in pathways related to cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate pyridine and thiazole precursors under acidic or basic conditions.
Coupling with the Phenyl Ring: The thiazolo[5,4-b]pyridine intermediate is then coupled with a phenyl ring bearing suitable leaving groups, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Benzamide Core: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both a thiazolo[5,4-b]pyridine moiety and a benzamide core. This combination of structural features contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-17-9-6-13(21)11-15(17)18(25)23-14-7-4-12(5-8-14)19-24-16-3-2-10-22-20(16)27-19/h2-11H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFVFIVVLWJXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
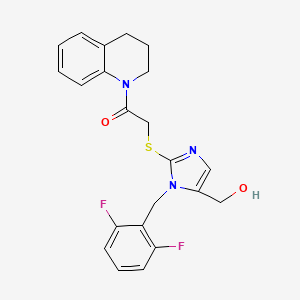
![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
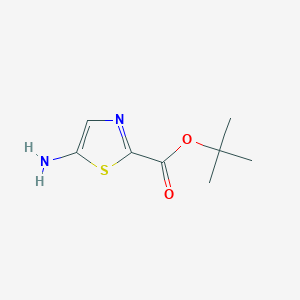
![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

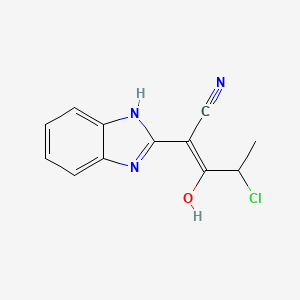
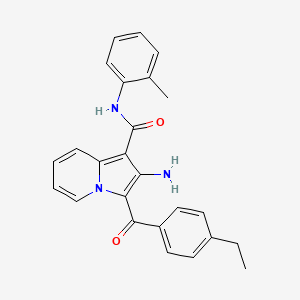
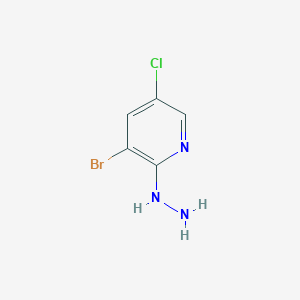
![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/new.no-structure.jpg)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
